molecular formula C6H7ClN2O B2563249 4-Chloro-5-methoxypyridin-2-amine CAS No. 205319-06-8; 867131-26-8

4-Chloro-5-methoxypyridin-2-amine

Cat. No.: B2563249
CAS No.: 205319-06-8; 867131-26-8
M. Wt: 158.59
InChI Key: CPPDAJTXPXMXPQ-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxypyridin-2-amine (CAS: 867131-26-8) is a pyridine derivative with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Key features include:

  • Structure: A pyridine ring substituted with a chlorine atom at position 4, a methoxy group at position 5, and an amine group at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDAJTXPXMXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Chloro-5-methoxypyridin-2-amine exhibits significant antimicrobial properties, particularly against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus0.29 μM
Escherichia coli0.81 μM

A study demonstrated that treatment with this compound not only inhibited bacterial growth but also reduced biofilm formation, which is essential in persistent infections.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential.

Data Table: Anticancer Activity in Xenograft Models

Cancer TypeTumor Growth Inhibition (%)
Head and Neck Cancer45%
Breast Cancer30%

In mouse xenograft models, it demonstrated significant tumor growth inhibition, suggesting its potential as an anticancer agent.

Case Study on Antibacterial Efficacy

A study focused on the antibacterial efficacy of this compound against MRSA highlighted its ability to inhibit bacterial growth effectively while minimizing cytotoxic effects on human cells. This characteristic is vital for therapeutic applications where selective toxicity is desired.

Case Study on Anticancer Activity

In a recent investigation into its anticancer properties, researchers found that treatment with this compound led to increased levels of caspase activity in treated cancer cells compared to controls, indicating that it effectively triggers apoptosis.

Comparison with Similar Compounds

Structural Analogues in Pyridine/Pyrimidine Families

The compound is compared to structurally related pyridine and pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Interactions/Properties
4-Chloro-5-methoxypyridin-2-amine Pyridine 4-Cl, 5-OMe, 2-NH₂ 158.59 99–100 Hydrogen bonding via NH₂; moderate polarity
4,6-Dichloro-5-methoxypyrimidine Pyrimidine 4-Cl, 6-Cl, 5-OMe 199.02 313–315 Cl···N hydrogen bonds; planar geometry
2-Chloro-5-methylpyridin-4-amine Pyridine 2-Cl, 5-CH₃, 4-NH₂ 142.59 N/A Methyl enhances lipophilicity; weaker H-bonding
4-Chloro-6-methoxypyrimidin-2-amine Pyrimidine 4-Cl, 6-OMe, 2-NH₂ 175.59 N/A Co-crystallizes with succinic acid; R₆₆(34) hydrogen-bonded networks
4-Chloro-5-fluoropyrimidin-2-amine Pyrimidine 4-Cl, 5-F, 2-NH₂ 147.54 N/A Fluorine enhances metabolic stability; higher electronegativity

Substituent Effects on Reactivity and Bioactivity

  • Chlorine vs. Methoxy (electron-donating) increases solubility via polarity but may reduce metabolic stability . In 4,6-Dichloro-5-methoxypyrimidine, dual Cl substituents create strong Cl···N interactions (3.09–3.10 Å), influencing crystal packing and stability .
  • Amino Group Positioning: The 2-NH₂ group in this compound facilitates hydrogen bonding, critical for intermolecular interactions in drug-receptor binding. Comparatively, 2-Chloro-5-methylpyridin-4-amine lacks methoxy, reducing polarity and altering bioavailability .
  • Core Ring Differences (Pyridine vs. Pyrimidine) :

    • Pyrimidines (e.g., 4-Chloro-6-methoxypyrimidin-2-amine) exhibit distinct hydrogen-bonding patterns due to additional nitrogen atoms, often leading to co-crystals with carboxylic acids (e.g., succinic acid) for improved crystallinity .
    • Pyridine derivatives generally show higher basicity compared to pyrimidines, affecting protonation states under physiological conditions.

Q & A

Q. Key Data :

  • CAS : 851386-32-8
  • Precursor Example : 4-chloro-5-methoxypyridine derivatives .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer :
Optimization involves:

Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd-based systems) enhance amination efficiency .

Solvent Effects : Acetonitrile or DMF improves solubility of halogenated intermediates .

Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.

In Situ Monitoring : HPLC or TLC tracks reaction progress to terminate at maximal yield .

Case Study : A 15% yield increase was achieved using CuI/1,10-phenanthroline in DMF at 100°C .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) identifies amine protons (δ 5.2–6.0 ppm) and methoxy groups (δ 3.8–4.0 ppm). 13^{13}C NMR confirms aromatic carbons (δ 110–150 ppm) .
  • FT-IR : N-H stretching (3300–3500 cm1^{-1}) and C-Cl peaks (600–800 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]+^+ (calc. for C6H6ClN2O: 157.02) .

Reference : X-ray crystallography (e.g., Mo Kα radiation) resolves bond angles and crystal packing .

Advanced: How to address discrepancies in experimental vs. predicted spectroscopic data?

Q. Methodological Answer :

DFT Calculations : Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data. Discrepancies in 1^1H NMR shifts may arise from solvent effects or hydrogen bonding .

Crystallographic Validation : Single-crystal X-ray diffraction (e.g., using Bruker D8 Venture) resolves structural ambiguities. For example, Cl···N interactions (3.09–3.10 Å) can alter spectral profiles .

Dynamic Effects : Variable-temperature NMR assesses conformational mobility impacting peak splitting .

Example : A 0.3 ppm deviation in 13^{13}C NMR was traced to crystal packing forces .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Neutralize with 5% acetic acid and absorb with vermiculite .
  • Waste Disposal : Segregate halogenated waste for incineration .

Regulatory Compliance : Follow GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

Advanced: How can computational methods predict the reactivity of this compound in medicinal chemistry?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The chloro and methoxy groups enhance hydrophobic binding .

QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Pyridine derivatives show improved IC50 values when electron-withdrawing groups are present .

MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Case Study : A derivative exhibited sub-μM inhibition of EGFR kinase, attributed to Cl···π interactions .

Advanced: How to analyze crystal packing and intermolecular interactions in this compound?

Q. Methodological Answer :

  • X-ray Diffraction : Resolve unit cell parameters (e.g., monoclinic P21_1/c) and hydrogen-bonding networks. For example, Cl···N interactions (3.09 Å) stabilize the lattice .
  • Hirshfeld Surface Analysis : CrystalExplorer software visualizes π-π stacking (3.5–4.0 Å) and van der Waals contacts .

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